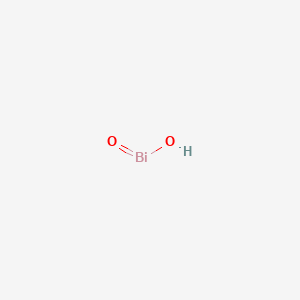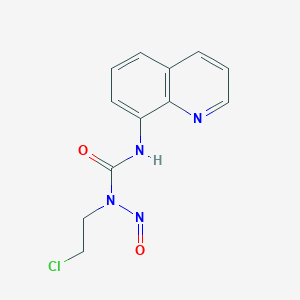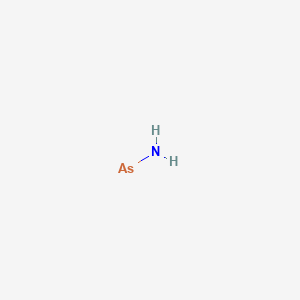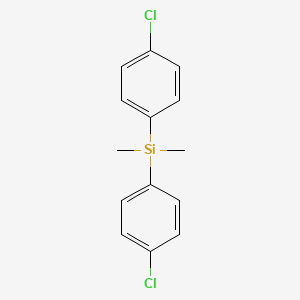
Bis(4-chlorophenyl)-dimethyl-silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-chlorophenyl)-dimethyl-silane is an organosilicon compound characterized by the presence of two 4-chlorophenyl groups attached to a dimethylsilane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chlorophenyl)-dimethyl-silane typically involves the reaction of 4-chlorophenylmagnesium bromide with dimethyldichlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2C6H4ClMgBr+Si(CH3)2Cl2→(C6H4Cl)2Si(CH3)2+2MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or platinum complexes, can also enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-chlorophenyl)-dimethyl-silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The silicon center can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Substitution: Products include various substituted phenyl silanes.
Oxidation: Products include silanols and siloxanes.
Reduction: Products include different silanes with modified substituents.
Wissenschaftliche Forschungsanwendungen
Bis(4-chlorophenyl)-dimethyl-silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as heat-resistant polymers and coatings.
Wirkmechanismus
The mechanism of action of Bis(4-chlorophenyl)-dimethyl-silane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon center can act as a Lewis acid, facilitating the formation of complexes with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar in structure but contains a sulfone group instead of a silane group.
Bis(4-chlorophenyl) disulfide: Contains a disulfide linkage instead of a silane group.
4,4’-Dichlorodiphenyl sulfone: Another related compound with a sulfone group.
Uniqueness
Bis(4-chlorophenyl)-dimethyl-silane is unique due to its silicon-based core, which imparts distinct chemical properties compared to sulfur-based analogs. The presence of the dimethylsilane group allows for unique reactivity and stability, making it valuable in applications requiring high thermal and chemical resistance.
Eigenschaften
CAS-Nummer |
18414-47-6 |
|---|---|
Molekularformel |
C14H14Cl2Si |
Molekulargewicht |
281.2 g/mol |
IUPAC-Name |
bis(4-chlorophenyl)-dimethylsilane |
InChI |
InChI=1S/C14H14Cl2Si/c1-17(2,13-7-3-11(15)4-8-13)14-9-5-12(16)6-10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
BTTWFQLGBPPYPU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


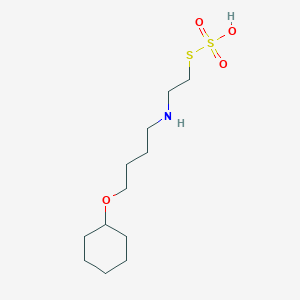
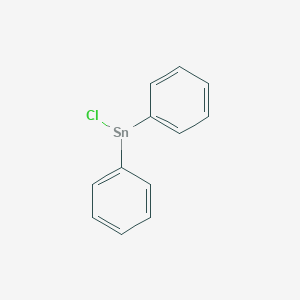



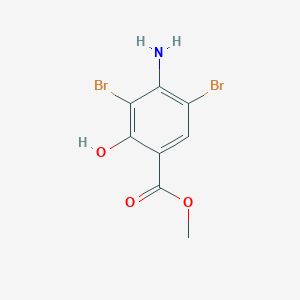

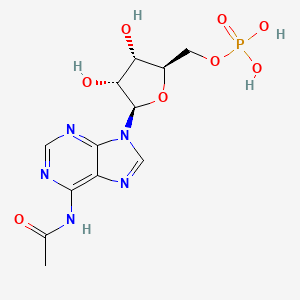
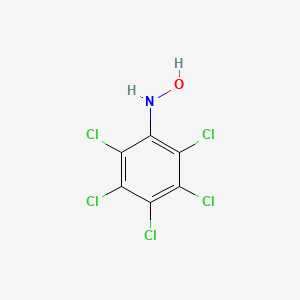
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)
